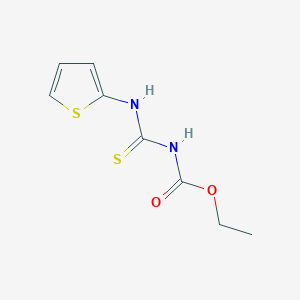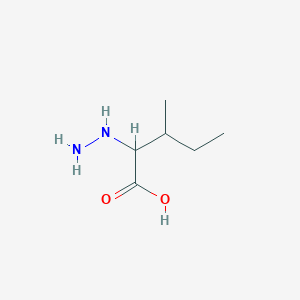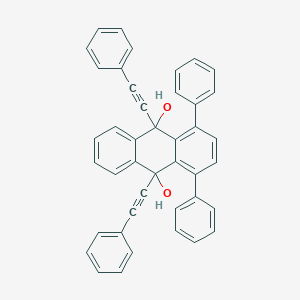
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound is characterized by its high thermal stability and strong fluorescence, which makes it particularly useful in the fields of organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between phenyl groups and the anthracene core . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in the industrial production of this compound.
化学反応の分析
Types of Reactions
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the anthracene core.
科学的研究の応用
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of scientific research applications, including:
Organic Electronics: Used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Photonics: Employed in the development of light-emitting materials for photonic devices.
Chemiluminescence: Utilized as a sensitizer in chemiluminescent reactions to produce visible light.
Biological Imaging: Applied in fluorescence microscopy for imaging biological samples.
作用機序
The mechanism of action of 1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol involves its interaction with light and other molecules. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, a process known as fluorescence. This property is exploited in various applications, such as OLEDs and biological imaging.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Diphenylanthracene: Used as a sensitizer in chemiluminescence and in blue OLEDs.
Uniqueness
1,4-Diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to its additional hydroxyl groups, which can enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar compounds.
特性
CAS番号 |
53134-85-3 |
|---|---|
分子式 |
C42H28O2 |
分子量 |
564.7 g/mol |
IUPAC名 |
1,4-diphenyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C42H28O2/c43-41(29-27-31-15-5-1-6-16-31)37-23-13-14-24-38(37)42(44,30-28-32-17-7-2-8-18-32)40-36(34-21-11-4-12-22-34)26-25-35(39(40)41)33-19-9-3-10-20-33/h1-26,43-44H |
InChIキー |
IHLUGNDTMJHCOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=C(C=CC(=C42)C5=CC=CC=C5)C6=CC=CC=C6)(C#CC7=CC=CC=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
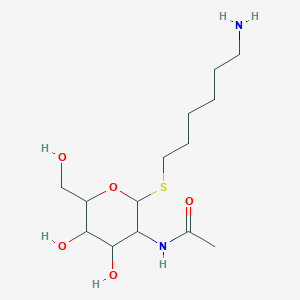
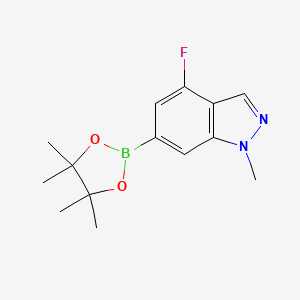
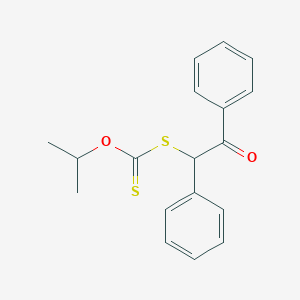
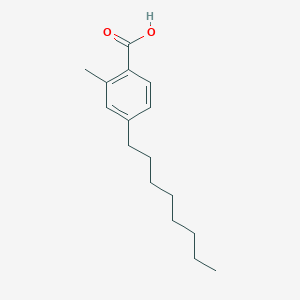
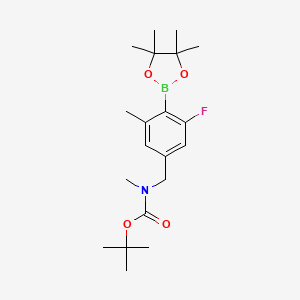
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
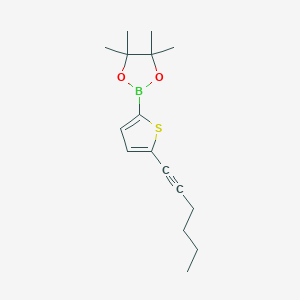
![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)

